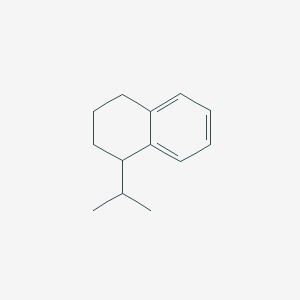
2,6-Dibromo-4-phenylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dibromo-4-phenylpyridine is an organic compound belonging to the class of brominated pyridines It is characterized by the presence of two bromine atoms at the 2 and 6 positions and a phenyl group at the 4 position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-phenylpyridine typically involves the bromination of 4-phenylpyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow bromination processes. These methods ensure higher yields and purity while minimizing the formation of by-products. The use of automated systems and advanced purification techniques like recrystallization and chromatography further enhances the efficiency of industrial production .
化学反応の分析
Types of Reactions: 2,6-Dibromo-4-phenylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form biaryl compounds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate in solvents like toluene or ethanol.
Reduction Reactions: Pd/C and hydrogen gas at room temperature or slightly elevated temperatures.
Major Products Formed:
- Substituted pyridines with various functional groups.
- Biaryl compounds through coupling reactions.
- Reduced pyridine derivatives with hydrogen replacing the bromine atoms .
科学的研究の応用
2,6-Dibromo-4-phenylpyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the development of bioactive compounds and as a ligand in coordination chemistry.
Medicine: Research explores its potential as a precursor for drugs targeting specific biological pathways.
Industry: It is utilized in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of 2,6-Dibromo-4-phenylpyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The bromine atoms and phenyl group contribute to its binding affinity and specificity towards molecular targets. The exact pathways involved vary based on the biological system and the intended therapeutic effect .
類似化合物との比較
2,6-Dibromo-4-methylpyridine: Similar structure but with a methyl group instead of a phenyl group.
2,6-Dibromo-4-chloropyridine: Contains a chlorine atom at the 4 position instead of a phenyl group.
2,6-Dibromo-4-nitropyridine: Features a nitro group at the 4 position.
Uniqueness: 2,6-Dibromo-4-phenylpyridine is unique due to the presence of the phenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in organic synthesis and a potential candidate for developing novel bioactive compounds .
特性
CAS番号 |
337917-94-9 |
|---|---|
分子式 |
C11H7Br2N |
分子量 |
312.99 g/mol |
IUPAC名 |
2,6-dibromo-4-phenylpyridine |
InChI |
InChI=1S/C11H7Br2N/c12-10-6-9(7-11(13)14-10)8-4-2-1-3-5-8/h1-7H |
InChIキー |
LMFFGAUQSWOBOS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


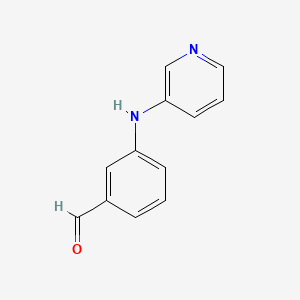
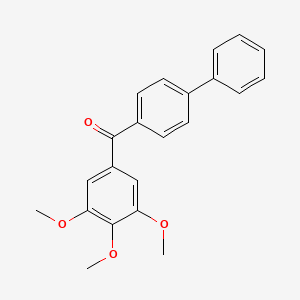

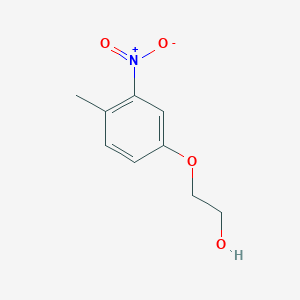
![cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylicacid](/img/structure/B13985869.png)
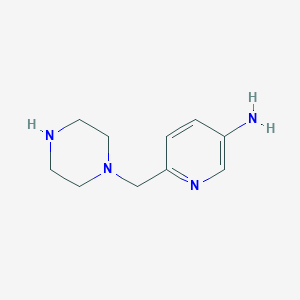
![8-Bromo-3-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B13985878.png)

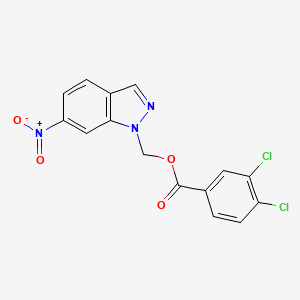

![1-(4-bromophenylsulfonyl)-6-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4(5H)-one](/img/structure/B13985907.png)
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopentane-1-carbonitrile](/img/structure/B13985912.png)
![(3E,6E)-3,6-bis[(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)hydrazinylidene]-4,5-dioxonaphthalene-2,7-disulfonic acid](/img/structure/B13985944.png)
